molecular formula C15H15BrO2 B3274424 3-Monobromobisphenol A CAS No. 6073-11-6

3-Monobromobisphenol A

Cat. No. B3274424
CAS RN: 6073-11-6
M. Wt: 307.18 g/mol
InChI Key: VENULINRALIKKV-UHFFFAOYSA-N
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Description

3-Monobromobisphenol A (3-MBBA) is a chemical compound that belongs to the family of brominated bisphenols, which are widely used as flame retardants in various industrial and consumer products. It is a derivative of bisphenol A (BPA), which is a well-known endocrine disruptor that can interfere with the hormonal system of humans and animals. 3-MBBA has been identified as a potential replacement for BPA due to its similar chemical structure and flame retardant properties. However, there is limited information available on its toxicity and health effects.

Scientific Research Applications

1. Estrogenic Potencies in Cell Line Assays

3-Monobromobisphenol A, among other compounds, was studied for its (anti)estrogenic potencies in various cell line assays. It showed significant estrogenic potencies, with lower degrees of bromination indicating higher potencies. This study contributes to understanding the estrogen-like effects of environmental contaminants (Meerts et al., 2001).

2. Anaerobic Biodegradation

Research on the anaerobic biodegradation of monobrominated phenols, including 3-Monobromobisphenol A, highlighted their utilization by microorganisms in various environmental conditions. This study aids in understanding the environmental fate of these compounds (Monserrate & Häggblom, 1997).

3. Role in Fibroblast Biology

While not directly studying 3-Monobromobisphenol A, research on fibroblast biology in three-dimensional collagen matrices offers insights into how environmental chemicals might influence cell-matrix interactions and tissue remodeling (Grinnell, 2003).

4. Degradation as a Heterogeneous Fenton Catalyst

A study on the degradation of Tetrabromobisphenol A (a related compound) using iron oxide on a magnetic nanocomposite highlighted the potential for innovative approaches to pollution control, which could be relevant for 3-Monobromobisphenol A as well (Zhou et al., 2014).

5. Cellular Antioxidant Effects

The antioxidant activities of various bromophenols, potentially including derivatives like 3-Monobromobisphenol A, were assessed in cellular assays. This research helps in understanding the potential health effects of these compounds (Olsen et al., 2013).

6. Microbial Culture Enrichment for Reductive Debromination

An investigation into the enrichment of a microbial culture capable of reductive debromination of flame retardants like Tetrabromobisphenol-A offers insights into microbial pathways that could affect 3-Monobromobisphenol A in the environment (Arbeli & Ronen, 2003).

7. Influence on Adipocyte Differentiation

Research on the impact of brominated flame retardants on adipocyte differentiation, including compounds like 3-Monobromobisphenol A, provides insights into potential health impacts of environmental exposure to these compounds (Akiyama et al., 2015).

8. Ecotoxicity to Aquatic Organisms

A study on the ecotoxicity of brominated flame retardants, including derivatives of tetrabromobisphenol A, sheds light on the environmental risks posed by these compounds to aquatic ecosystems, which could be relevant for 3-Monobromobisphenol A as well (Debenest et al., 2010).

properties

IUPAC Name

2-bromo-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO2/c1-15(2,10-3-6-12(17)7-4-10)11-5-8-14(18)13(16)9-11/h3-9,17-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENULINRALIKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50976201
Record name Monobromobisphenol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50976201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Monobromobisphenol A

CAS RN

6073-11-6
Record name Monobromobisphenol A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6073-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monobromobisphenol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50976201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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